N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide
Overview
Description
“N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide” is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of multiple aromatic rings substituted with chloro, fluoro, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Glycinamide Core: This step involves the reaction of glycine or its derivatives with appropriate reagents to form the glycinamide core.
Substitution Reactions: Introduction of the 2-chloro-6-fluorobenzyl and 4-chlorophenylsulfonyl groups through nucleophilic substitution reactions.
Coupling Reactions: Coupling of the substituted aromatic rings with the glycinamide core using coupling agents such as EDCI or DCC.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Optimization of Reaction Parameters: Including temperature, pressure, and solvent choice to maximize efficiency.
Scale-Up Procedures: To transition from laboratory-scale synthesis to large-scale production.
Chemical Reactions Analysis
Types of Reactions
“N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups on the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide” involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, such as inhibition of specific kinases or activation of transcription factors.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide
- N~2~-(2-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide
Uniqueness
- Substitution Pattern : The presence of both chloro and fluoro substituents on the benzyl group.
- Sulfonyl Group : The sulfonyl group attached to the 4-chlorophenyl ring adds to its unique chemical properties.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2,4-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2FN2O3S/c1-15-6-11-22(16(2)12-15)27-23(29)14-28(13-19-20(25)4-3-5-21(19)26)32(30,31)18-9-7-17(24)8-10-18/h3-12H,13-14H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDUNUSWMYARBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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